molecular formula C9H12N2O2 B554932 L-Tyrosinamide CAS No. 4985-46-0

L-Tyrosinamide

Cat. No. B554932
CAS RN: 4985-46-0
M. Wt: 180.2 g/mol
InChI Key: PQFMNVGMJJMLAE-QMMMGPOBSA-N
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Description

L-Tyrosinamide is an amino acid amide that is L-tyrosine in which the carboxy OH group is replaced by NH2 . It belongs to the class of organic compounds known as tyrosine and derivatives . These are compounds containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structure of L-Tyrosinamide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 180.20 g/mol . More detailed structural analysis may be found in specialized literature .


Chemical Reactions Analysis

L-Tyrosinamide is involved in reactions mediated by tyrosinase. Tyrosinase (TYR) efficiently catalyzes o-hydroxylation of monophenols to diphenols (monophenolase activity) and the oxidation of diphenols to quinones (diphenolase activity), without any additional cofactors .

Scientific Research Applications

  • Cancer Treatment Research : Descôteaux et al. (2012) designed novel tyrosine-nitrogen mustard hybrid molecules, including tyrosinamide derivatives, to target cancer cells expressing the estrogen receptor alpha (ERα). These compounds showed potential as more specific chemotherapeutic agents, particularly against breast cancer cell lines (Descôteaux et al., 2012).

  • Electrochemical Sensor Development : Atta et al. (2020) created an electrochemical sensor using carbon nanotubes and poly(hydroquinone) for the simultaneous determination of L-DOPA, uric acid, tyrosine, and ascorbic acid in biological fluids. This sensor could detect tyrosine in the presence of interfering compounds, aiding in monitoring Parkinson's disease (Atta et al., 2020).

  • Biotechnological Applications of Mushroom Tyrosinases : Faria et al. (2007) reviewed the biotechnological applications of mushroom tyrosinases, including the production of L-DOPA from L-tyrosine. They highlighted the need for further research in the production, recovery, and immobilization of mushroom tyrosinases to realize their full biotechnological potential (Faria et al., 2007).

  • Drug Discovery and Aptamer Design : Vianini et al. (2001) used a combinatorial method (SELEX) to identify DNA sequences that bind L-Tyrosinamide, a mimic of Tyrosine. This research is significant in drug discovery, particularly for enzymes of pharmaceutical interest (Vianini et al., 2001).

  • Plant Biochemistry Research : Schenck and Maeda (2018) discussed L-Tyrosine's role in plant biochemistry, including its synthesis and catabolic pathways, which are crucial for producing specialized metabolites derived from Tyrosine used in human medicine and nutrition (Schenck & Maeda, 2018).

  • Cognitive Function Enhancement : Colzato et al. (2013) investigated the role of L-Tyrosine in enhancing cognitive control operations by replenishing resources required for working memory updating in the N-Back task, suggesting its potential as a cognitive enhancer (Colzato et al., 2013).

  • Biotechnological Production and Applications : Lütke-Eversloh et al. (2007) reviewed various strategies for biotechnologically synthesizing L-tyrosine using microbes, highlighting its potential as a precursor for industrial and pharmaceutical applications (Lütke-Eversloh et al., 2007).

  • Serotonin Receptor Research : Bruinvels et al. (1991) utilized an iodinated radioligand, serotonin-5-O-carboxymethyl-glycyl[125I] tyrosinamide, to identify 5-HT1D recognition sites in the human substantia nigra, contributing to serotonin receptor research (Bruinvels et al., 1991).

Future Directions

While the future directions of L-Tyrosinamide research are not explicitly mentioned in the retrieved papers, it’s worth noting that amino acid derivatives have potent anti-eumelanogenic activity . This suggests potential applications in controlling skin hyperpigmentation . Furthermore, the field of therapeutic peptides is rapidly advancing, suggesting potential future applications in this area .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMNVGMJJMLAE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198120
Record name Tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosinamide

CAS RN

4985-46-0
Record name L-Tyrosinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4985-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tyrosinamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-tyrosinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrosinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosinamide
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Record name TYROSINAMIDE, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
E Vianini, M Palumbo, B Gatto - Bioorganic & medicinal chemistry, 2001 - Elsevier
… , since the yield of molecules eluted by l-Tyrosinamide fell to 3%. We performed 5 more SELEX cycles with l-Tyrosinamide, modulating the enrichment with lower resin concentration …
Number of citations: 153 www.sciencedirect.com
T Kolev, M Spiteller, WS Sheldrick… - … Section E: Structure …, 2005 - scripts.iucr.org
Cations of the title compound, 1-carbamoyl-2-(4-hydroxyphenyl)ethylammonium chloride monohydrate, C9H13N2O2+·Cl−·H2O, are connected by intermolecular N—H⋯O [N⋯O = …
Number of citations: 8 scripts.iucr.org
PH Lin, SL Yen, MS Lin, Y Chang… - The Journal of …, 2008 - ACS Publications
… that isothermal titration calorimetry (ITC) and circular dichroism (CD) were useful tools for studying the fundamental binding mechanism between a DNA aptamer and l-tyrosinamide (l-…
Number of citations: 75 pubs.acs.org
GF Luo, Y Biniuri, M Vázquez‐González… - Advanced Functional …, 2019 - Wiley Online Library
… -specific aptamer that binds L-tyrosinamide was reported (it … catalyze the hydroxylation of L-tyrosinamide to amidated L-… Cu 2+ -terpyridine/L-tyrosinamide aptamer nucleoapzymes, …
Number of citations: 12 onlinelibrary.wiley.com
DW Thomas, RV MacAllister… - Journal of the American …, 1951 - ACS Publications
The kinetics of the-chymotrypsin catalyzed hydrolysis of acetyl-L-tyrosinamide at 25 and pH 7.8-8.0 havebeen found to be similar to those noted previously for other synthetic substrates, …
Number of citations: 34 pubs.acs.org
RJ Foster, C Niemann - Journal of the American Chemical Society, 1951 - ACS Publications
… of the rate of hydrolysis of acetyl-L-tryptophanamide to that of acetyl-L-tyrosinamide is 1.2 … of acetyl-L-tryptophanamide to acetylL-tyrosinamide decreased as will be seen from the data …
Number of citations: 30 pubs.acs.org
DT Manning, C Niemann - Journal of the American Chemical …, 1958 - ACS Publications
… dependency of the -chymotrypsin-catalyzed hydrolysis of - -carbethoxy-L-tyrosinamide … carbethoxy-L-tyrosinamide lies in a more alkaline region than that of aNacetyl-L-tyrosinamide and …
Number of citations: 21 pubs.acs.org
HJ Shine, C Niemann - Journal of the American Chemical Society, 1952 - ACS Publications
… chloroacetyl- and trifluoroacetyl-L-tyrosinamide havebeen determined in aqueous solutions … for chloroacetylL-tyrosinamide, and between7.8 and 7.9 for trifluoroacetyl-L-tyrosinamide. …
Number of citations: 17 pubs.acs.org
HJ Shine, C Niemann - Journal of the American Chemical Society, 1955 - ACS Publications
The initial rate of the-chymotrypsin-catalyzed hydrolysis of chloroacetyl-L-tyrosinamide in aqueous solutions at 25 and pR 7.75 and 0.02 M inthe THAM component of a THAM-HC1 …
Number of citations: 16 pubs.acs.org
I Gryczynski, H Malak, JR Lakowicz - Biophysical chemistry, 1999 - Elsevier
We observed emission from the tyrosine derivative N-acetyl-l-tyrosinamide (NATyrA) when excited with the fundamental output of a femtosecond Ti:Sapphire laser from 780 to 855 nm. …
Number of citations: 10 www.sciencedirect.com

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